1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene
Overview
Description
1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene is an organic compound that features a bromomethyl group attached to a benzene ring, which is further substituted with a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-tert-butylphenoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the substitution of a methyl hydrogen with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The tert-butylphenoxy group can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-(tert-butyl)benzene: Lacks the phenoxy group, resulting in different reactivity and applications.
4-(Bromomethyl)phenol: Contains a hydroxyl group instead of the tert-butyl group, leading to different chemical properties and uses.
1-(Chloromethyl)-4-(4-tert-butylphenoxy)benzene:
Uniqueness
1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene is unique due to the presence of both the bromomethyl and tert-butylphenoxy groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
1-(bromomethyl)-4-(4-tert-butylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBHGPLMRSDFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193273 | |
Record name | Benzene, 1-(bromomethyl)-4-[4-(1,1-dimethylethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427461-02-6 | |
Record name | Benzene, 1-(bromomethyl)-4-[4-(1,1-dimethylethyl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(bromomethyl)-4-[4-(1,1-dimethylethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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